molecular formula C8H7FN2O3S B6244303 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate CAS No. 2411269-66-2

1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate

Cat. No. B6244303
CAS RN: 2411269-66-2
M. Wt: 230.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate (MNSF) is a small molecule that was first synthesized in the 1950s. It is a colorless, odorless, and water-soluble compound that has been studied extensively in the past few decades. MNSF is known for its ability to act as a potent inhibitor of certain enzymes, and has been used in a variety of scientific research applications.

Mechanism of Action

1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of the enzyme leads to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmission. It has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of monoamine neurotransmitters. In addition, 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate has been shown to have an anti-inflammatory effect, as well as an effect on the regulation of the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate in lab experiments is its high potency and selectivity. It is a potent inhibitor of certain enzymes, so it can be used to study their activity. Additionally, it is water-soluble, so it can be easily incorporated into aqueous solutions. However, there are some limitations to using 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate in lab experiments. It is not very stable, so it can degrade over time, and it is not very soluble in organic solvents, so it can be difficult to use in certain experiments.

Future Directions

The potential future directions of research using 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate include further studies on its mechanism of action, its effects on other enzymes, and its effects on other biochemical and physiological processes. Additionally, further studies could be done to explore its potential as a therapeutic agent for various diseases. Finally, further research could be done to explore its potential uses in environmental studies, such as its effects on the toxicity of certain pollutants.

Synthesis Methods

1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate is synthesized through a reaction between 1-methyl-1H-1,3-benzodiazole-6-sulfuric acid and fluorosulfuric acid. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is complete after about 2 hours and the product is isolated by filtration. The product is then purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate is used in a variety of scientific research applications, including biochemical, pharmacological, and toxicological studies. It has been used to study the inhibition of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used to study the effects of drugs on the central nervous system and to study the effects of environmental contaminants on the environment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfur tetrafluoride and a suitable base to form the corresponding sulfurofluoridate.", "Starting Materials": [ "1-methyl-1H-1,3-benzodiazole", "Sulfur tetrafluoride", "Suitable base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 1-methyl-1H-1,3-benzodiazole in a suitable solvent (e.g. dichloromethane), add sulfur tetrafluoride gas under anhydrous conditions.", "Add a suitable base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen fluoride generated during the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. aqueous sodium bicarbonate solution) to the reaction mixture.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate)." ] }

CAS RN

2411269-66-2

Product Name

1-methyl-1H-1,3-benzodiazol-6-yl sulfurofluoridate

Molecular Formula

C8H7FN2O3S

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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